molecular formula C13H12FNO2S B255652 3-fluoro-N-(3-methylphenyl)benzenesulfonamide

3-fluoro-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B255652
M. Wt: 265.31 g/mol
InChI Key: WRBDUVBRHWAKMD-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methylphenyl) benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound is a sulfonamide derivative that has been synthesized through various methods. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development. In

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methylphenyl) benzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity. This mechanism of action has been extensively studied and has led to the identification of potential therapeutic applications for this compound.
Biochemical and Physiological Effects
3-fluoro-N-(3-methylphenyl) benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is an important enzyme in the regulation of acid-base balance in the body. This inhibition can lead to changes in the pH of various tissues and fluids in the body, which can have significant physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-(3-methylphenyl) benzenesulfonamide in lab experiments are its potent inhibitory activity against various enzymes, its ease of synthesis, and its relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-fluoro-N-(3-methylphenyl) benzenesulfonamide. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the identification of new therapeutic applications for this compound, particularly in the treatment of diseases such as glaucoma, epilepsy, and other disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to its potential use in clinical settings.
Conclusion
In conclusion, 3-fluoro-N-(3-methylphenyl) benzenesulfonamide is a unique compound that has gained significant attention in the field of medicinal chemistry. Its potent inhibitory activity against various enzymes, its ease of synthesis, and its potential therapeutic applications make it a promising compound for scientific research. Further studies are needed to determine its safety and efficacy, as well as to identify new applications for this compound.

Synthesis Methods

The synthesis of 3-fluoro-N-(3-methylphenyl) benzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 3-fluoroaniline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

3-fluoro-N-(3-methylphenyl) benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is an important target in the treatment of glaucoma, epilepsy, and other disorders.

properties

Product Name

3-fluoro-N-(3-methylphenyl)benzenesulfonamide

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

3-fluoro-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,1H3

InChI Key

WRBDUVBRHWAKMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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